AM-4668

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von AM-4668 umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger ZwischenprodukteDie Reaktionsbedingungen beinhalten häufig die Verwendung von Basen wie Cäsiumcarbonat in Dimethylformamid (DMF) und anschließende Reinigungsschritte .

Analyse Chemischer Reaktionen

AM-4668 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann durch Oxidationsmittel wie Wasserstoffperoxid gefördert werden.

Reduktion: Reduktionsreaktionen können Reagenzien wie Natriumborhydrid beinhalten.

Substitution: Häufige Reagenzien für Substitutionsreaktionen sind halogenierte Verbindungen und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden

Wissenschaftliche Forschungsanwendungen

AM-4668 wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Als Modellverbindung für die Untersuchung von GPR40-Agonisten verwendet.

Biologie: Untersucht auf seine Rolle bei der Modulation der Insulinsekretion und der Glukosehomöostase.

Medizin: Potenzieller Therapeutikum für Typ-2-Diabetes mellitus.

Industrie: Anwendung bei der Entwicklung neuer Medikamente zur Behandlung von Stoffwechselerkrankungen .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den GPR40-Rezeptor, der vorwiegend in pankreatischen Betazellen exprimiert wird. Nach der Aktivierung verstärkt GPR40 die Insulinsekretion als Reaktion auf erhöhte Glukosewerte. Dieser Prozess beinhaltet die Aktivierung intrazellulärer Signalwege, einschließlich des Phosphoinositid-Weges, was zu erhöhten intrazellulären Kalziumspiegeln und anschließender Insulinausschüttung führt .

Wirkmechanismus

AM-4668 exerts its effects by binding to the GPR40 receptor, which is predominantly expressed in pancreatic beta cells. Upon activation, GPR40 enhances the secretion of insulin in response to elevated glucose levels. This process involves the activation of intracellular signaling pathways, including the phosphoinositide pathway, leading to increased intracellular calcium levels and subsequent insulin release .

Vergleich Mit ähnlichen Verbindungen

AM-4668 wird mit anderen GPR40-Agonisten verglichen, wie zum Beispiel:

TAK-875: Ein weiterer potenter GPR40-Agonist, der jedoch aufgrund von Sicherheitsbedenken eingestellt wurde.

AMG837: Ähnlich in seiner Funktion, aber er unterscheidet sich in seiner chemischen Struktur und seinem pharmakokinetischen Profil.

GW9508: Ein bahnbrechender präklinischer Lead mit einem anderen Substitutionsschema am Phenylring. This compound zeichnet sich durch seine hohe Potenz und günstigen pharmakokinetischen Eigenschaften aus

Biologische Aktivität

AM-4668 is a synthetic compound primarily recognized for its role as a potent agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. This receptor is of significant interest in metabolic research, particularly concerning glucose homeostasis and insulin secretion. The following sections detail the biological activity of this compound, including pharmacokinetics, efficacy in various models, and relevant case studies.

This compound acts as an agonist for GPR40, which is a G protein-coupled receptor that plays a crucial role in mediating the effects of free fatty acids on insulin secretion from pancreatic beta cells. The compound exhibits a high potency with an effective concentration (EC50) of approximately 3.6 nM in in vitro assays using GPR40-transfected A9 cells .

Pharmacokinetic Properties

This compound demonstrates favorable pharmacokinetic properties across different species, which enhances its potential for therapeutic applications. A summary of its pharmacokinetic profile is presented in Table 1.

| Species | Clearance (L/h/kg) | Half-life (h) | Volume of Distribution (L/kg) | Oral Bioavailability |

|---|---|---|---|---|

| Rat | 0.09 | 5.3 | 0.68 | 77% |

| Dog | 0.15 | 5.6 | 0.60 | 100% |

| Cynomolgus Monkey | 0.04 | 14 | 0.35 | 65% |

The data indicate that this compound has low clearance rates and moderate to long half-lives, which contribute to its oral bioavailability across species .

Efficacy in Animal Models

The biological activity of this compound was evaluated in various animal models, particularly focusing on its glucose-lowering effects and insulin secretion capabilities.

Glucose Tolerance Tests

In studies involving mice genetically modified to express human GPR40, oral administration of this compound at a dose of 10 mg/kg resulted in significant reductions in blood glucose levels following an oral glucose challenge. Specifically, the area under the curve (AUC) for glucose was found to be approximately 19% lower in treated animals compared to controls .

Insulin Secretion

This compound also induced insulin secretion from isolated pancreatic islets derived from human GPR40 knock-in mice, with an EC50 value of 55 nM . This indicates that this compound effectively stimulates insulin release, reinforcing its potential as a therapeutic agent for managing type 2 diabetes.

Case Studies and Research Findings

Several studies have investigated the implications of this compound's biological activity in various contexts:

- Type 2 Diabetes Management : A study highlighted that despite weak activity against rodent GPR40, this compound's efficacy was demonstrated in humanized mouse models, suggesting its relevance for diabetes treatment strategies targeting human physiology .

- Pharmacological Optimization : Research focused on optimizing the pharmacological properties of this compound by modifying its structure. The introduction of polar heterocycles reduced central nervous system penetration while maintaining potent activity at GPR40, emphasizing a strategic approach to drug design aimed at minimizing side effects related to CNS activity .

- Comparative Studies : Comparisons with other compounds such as AMG 837 revealed that this compound possesses superior potency and pharmacokinetic properties, making it a candidate for further development in therapeutic applications targeting metabolic disorders .

Eigenschaften

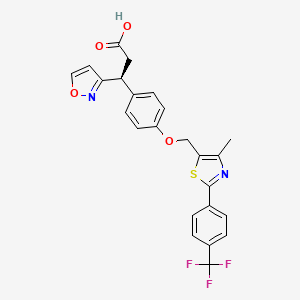

IUPAC Name |

(3S)-3-[4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methoxy]phenyl]-3-(1,2-oxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2O4S/c1-14-21(34-23(28-14)16-2-6-17(7-3-16)24(25,26)27)13-32-18-8-4-15(5-9-18)19(12-22(30)31)20-10-11-33-29-20/h2-11,19H,12-13H2,1H3,(H,30,31)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLGZNVPWRUVNM-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)C(CC(=O)O)C4=NOC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)COC3=CC=C(C=C3)[C@H](CC(=O)O)C4=NOC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.